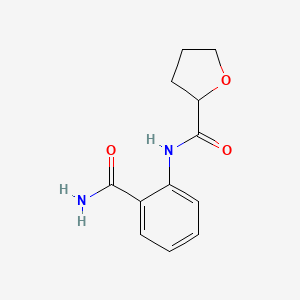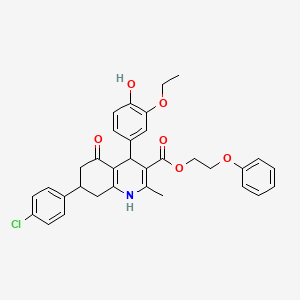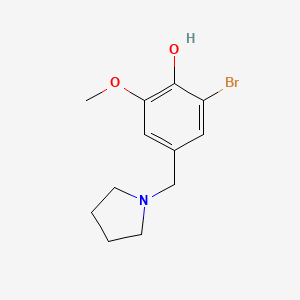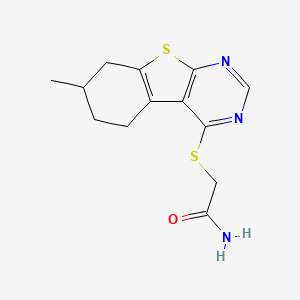![molecular formula C22H25ClN4O3 B5034058 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5034058.png)
1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a nitro-piperidinyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the chlorobenzoyl group: This step might involve the acylation of the piperazine ring using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the nitro-piperidinyl phenyl group: This could be done through a nucleophilic substitution reaction where the piperazine ring reacts with a nitro-substituted phenyl piperidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, bases like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of the chlorine atom: Formation of various substituted derivatives.
Hydrolysis: Breakdown into simpler organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group could be involved in redox reactions, while the piperazine ring might interact with neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro-piperidinyl substitution.
4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazine: Lacks the chlorobenzoyl group.
1-(2-Chlorobenzoyl)-4-[4-methyl-3-(piperidin-1-yl)phenyl]piperazine: Has a methyl group instead of a nitro group.
Uniqueness
1-(2-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the chlorobenzoyl and nitro-piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c23-19-7-3-2-6-18(19)22(28)26-14-12-24(13-15-26)17-8-9-20(27(29)30)21(16-17)25-10-4-1-5-11-25/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVEHMXXTVUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
![4-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5033985.png)
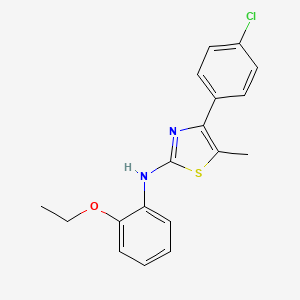
![N-(3-biphenylylmethyl)-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5033996.png)
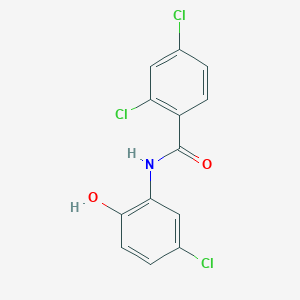
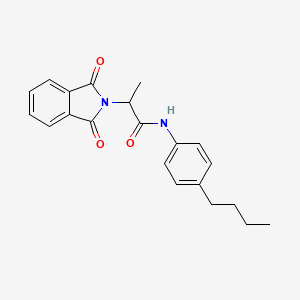
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
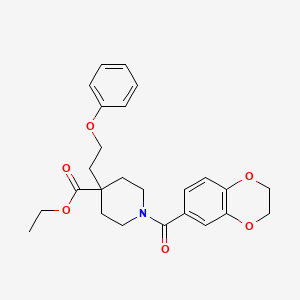
![(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester](/img/structure/B5034061.png)
